formyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

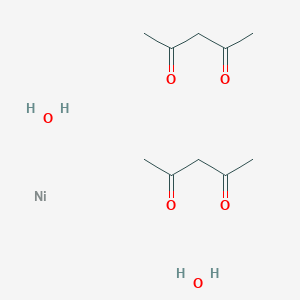

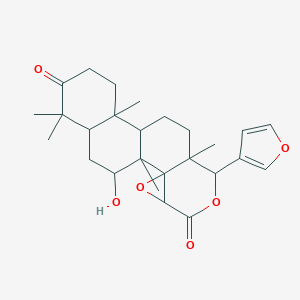

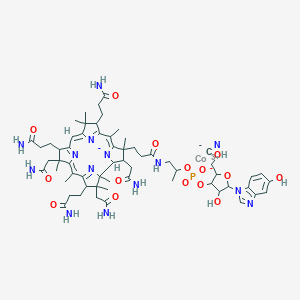

Formyl-CoA, also known as formyl-coenzyme a, belongs to the class of organic compounds known as coenzyme a and derivatives. These are derivative of vitamin B5 containing a 4'-phosphopantetheine moiety attached to a diphospho-adenosine. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). In humans, this compound is involved in the oxidation OF branched chain fatty acids pathway and the phytanic Acid peroxisomal oxidation pathway. This compound is also involved in the metabolic disorder called the refsum disease pathway.

Wissenschaftliche Forschungsanwendungen

Enzymatic Structure and Mechanism

Formyl-CoA Transferase Structure : The structure of this compound transferase from Oxalobacter formigenes reveals a novel fold and striking assembly of the homodimer, with implications for understanding the family of CoA-transferases. The enzyme plays a key role in the first step of oxalate degradation, important in mammalian oxalate catabolism (Ricagno et al., 2003).

Catalytic Mechanism Insight : Research on this compound transferase has provided insights into its catalytic mechanism, involving the reversible transfer of a CoA carrier between this compound and oxalate. This understanding is vital for studying Class III CoA-transferase family and redefining their reaction mechanisms (Berthold et al., 2008).

Kinetic Characterization : Detailed kinetic characterizations of this compound transferase suggest catalysis via anhydride intermediates, providing a foundation for the enzymatic process critical in oxalate-dependent ATP synthesis (Jónsson et al., 2004).

Biotechnological Applications

C1 Bioconversion with this compound : A prokaryotic variant of 2-hydroxyacyl-CoA lyase demonstrates the ligation of carbonyl-containing molecules with this compound for C1 bioconversion. This finding is pivotal for biotechnological processes involving one-carbon feedstocks (Chou et al., 2019).

Lactobacillus and Oxalate Homeostasis : Study on Lactobacillus acidophilus highlights the activity of this compound transferase in regulating intestinal oxalate homeostasis, underscoring its potential role in probiotic applications (Turroni et al., 2007).

Biochemical and Environmental Implications

Hydrogenase Maturation : Research indicates that HypX, essential for the maturation of [NiFe] hydrogenase, uses this compound in the process of synthesizing CO ligands. This study contributes to our understanding of metalloenzyme biosynthesis and hydrogenase function (Schulz et al., 2019).

Efficient C1 Elongation Pathways : The process developed for elongating the C1 compound this compound provides a new approach for C1 bioconversion, with implications for engineering synthetic methylotrophy in organisms (Woolston, 2019).

Oxalate Degradation by Bifidobacteria : The characterization of oxalyl-CoA decarboxylase in Bifidobacterium lactis shows its role in the degradation of oxalate to this compound, suggesting a potential role of these bacteria in intestinal oxalate breakdown (Federici et al., 2004).

Chromium Reduction with this compound : A study on Pd nanocatalysts regulated by coenzyme A (CoA) for the reduction of hexavalent chromium using formic acid highlights a novel environmental application of this compound (Dai et al., 2018).

Eigenschaften

CAS-Nummer |

13131-49-2 |

|---|---|

Molekularformel |

C22H36N7O17P3S |

Molekulargewicht |

795.5 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate |

InChI |

InChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1 |

InChI-Schlüssel |

SXMOKYXNAPLNCW-GORZOVPNSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC=O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

formyl-CoA formyl-coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

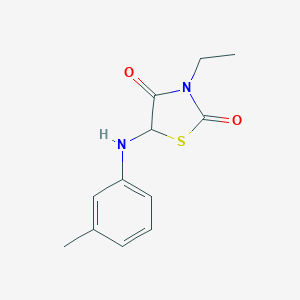

![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)